molecular formula C15H23NO4S B350497 [(3-Methyl-4-propoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine CAS No. 898639-22-0

[(3-Methyl-4-propoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine

Cat. No.: B350497
CAS No.: 898639-22-0
M. Wt: 313.4g/mol
InChI Key: UNMAIBJUOYOWJH-UHFFFAOYSA-N
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Description

(3-Methyl-4-propoxyphenyl)sulfonylamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring substituted with a methyl and a propoxy group, and an oxolan-2-ylmethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-propoxyphenyl)sulfonylamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the phenylsulfonyl intermediate: The initial step involves the sulfonylation of 3-methyl-4-propoxyphenyl with a suitable sulfonyl chloride reagent under basic conditions.

    Attachment of the oxolan-2-ylmethylamine moiety: The phenylsulfonyl intermediate is then reacted with oxolan-2-ylmethylamine under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of (3-Methyl-4-propoxyphenyl)sulfonylamine may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under suitable conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methyl-4-propoxyphenyl)sulfonylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methyl-4-propoxyphenyl)sulfonylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong interactions with amino acid residues, while the oxolan-2-ylmethylamine moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-4-methoxyphenyl)sulfonylamine
  • (3-Methyl-4-ethoxyphenyl)sulfonylamine
  • (3-Methyl-4-butoxyphenyl)sulfonylamine

Uniqueness

(3-Methyl-4-propoxyphenyl)sulfonylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxolan-2-ylmethylamine moiety. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-methyl-N-(oxolan-2-ylmethyl)-4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-3-8-20-15-7-6-14(10-12(15)2)21(17,18)16-11-13-5-4-9-19-13/h6-7,10,13,16H,3-5,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMAIBJUOYOWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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